molecular formula C22H19N3O5 B15283422 3-(1,3-benzodioxol-5-yl)-4-oxo-N-(3-pyridinylmethyl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxamide

3-(1,3-benzodioxol-5-yl)-4-oxo-N-(3-pyridinylmethyl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxamide

Cat. No.: B15283422
M. Wt: 405.4 g/mol
InChI Key: RHMRQORKHHXYNZ-PZNXAURZSA-N
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Description

3-(1,3-benzodioxol-5-yl)-4-oxo-N-(3-pyridinylmethyl)-10-oxa-3-azatricyclo[5210~1,5~]dec-8-ene-6-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole moiety, a pyridine ring, and a tricyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-4-oxo-N-(3-pyridinylmethyl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxamide typically involves multiple steps, including the formation of the benzodioxole and pyridine moieties, followed by their integration into the tricyclic framework. One common method involves the use of palladium-catalyzed C-N cross-coupling reactions to form the necessary bonds . The reaction conditions often include the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a base like cesium carbonate .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-4-oxo-N-(3-pyridinylmethyl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the modification of its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-4-oxo-N-(3-pyridinylmethyl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1,3-benzodioxol-5-yl)-4-oxo-N-(3-pyridinylmethyl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxamide apart is its unique tricyclic structure, which provides distinct chemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

(1S,7R)-3-(1,3-benzodioxol-5-yl)-4-oxo-N-(pyridin-3-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

InChI

InChI=1S/C22H19N3O5/c26-20(24-10-13-2-1-7-23-9-13)18-16-5-6-22(30-16)11-25(21(27)19(18)22)14-3-4-15-17(8-14)29-12-28-15/h1-9,16,18-19H,10-12H2,(H,24,26)/t16-,18?,19?,22-/m1/s1

InChI Key

RHMRQORKHHXYNZ-PZNXAURZSA-N

Isomeric SMILES

C1[C@@]23C=C[C@@H](O2)C(C3C(=O)N1C4=CC5=C(C=C4)OCO5)C(=O)NCC6=CN=CC=C6

Canonical SMILES

C1C23C=CC(O2)C(C3C(=O)N1C4=CC5=C(C=C4)OCO5)C(=O)NCC6=CN=CC=C6

Origin of Product

United States

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